molecular formula C10H11ClN2O2 B14515063 N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline CAS No. 62874-97-9

N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline

Cat. No.: B14515063
CAS No.: 62874-97-9
M. Wt: 226.66 g/mol
InChI Key: ZAESRKAFCDGLDF-UHFFFAOYSA-N
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Description

N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline is an organic compound with a complex structure It is characterized by the presence of a chloro group, a nitro group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline typically involves the reaction of 4-methylaniline with 1-chloro-1-nitroprop-1-ene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity and interactions. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitroaniline derivatives and chloro-substituted anilines. Examples include:

  • 4-Chloro-2-nitroaniline
  • 2-Chloro-4-nitroaniline
  • N-(1-Chloro-1-nitroprop-1-en-2-yl)aniline

Uniqueness

N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline is unique due to the specific combination of functional groups and its structural configuration

Properties

CAS No.

62874-97-9

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

N-(1-chloro-1-nitroprop-1-en-2-yl)-4-methylaniline

InChI

InChI=1S/C10H11ClN2O2/c1-7-3-5-9(6-4-7)12-8(2)10(11)13(14)15/h3-6,12H,1-2H3

InChI Key

ZAESRKAFCDGLDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=C([N+](=O)[O-])Cl)C

Origin of Product

United States

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